molecular formula C6H15NNa3O12P3 B12820970 Sodium triethanolamine tris(dihydrogen phosphate) CAS No. 66197-79-3

Sodium triethanolamine tris(dihydrogen phosphate)

Cat. No.: B12820970
CAS No.: 66197-79-3
M. Wt: 455.07 g/mol
InChI Key: MWIBOTNHGPNIQL-UHFFFAOYSA-K
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Description

Sodium triethanolamine tris(dihydrogen phosphate) is a chemical compound with the molecular formula C₆H₁₇NNaO₁₂P₃. It is a derivative of triethanolamine, where the hydroxyl groups are esterified with dihydrogen phosphate groups. This compound is known for its solubility in water and its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium triethanolamine tris(dihydrogen phosphate) typically involves the reaction of triethanolamine with phosphoric acid in the presence of sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete esterification of the hydroxyl groups with dihydrogen phosphate .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as crystallization or filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium triethanolamine tris(dihydrogen phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while reduction may produce simpler phosphates. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Sodium triethanolamine tris(dihydrogen phosphate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium triethanolamine tris(dihydrogen phosphate) involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This is achieved through the reversible binding and release of hydrogen ions by the dihydrogen phosphate groups. The molecular targets and pathways involved include interactions with various enzymes and proteins that are sensitive to pH changes .

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine: A precursor to sodium triethanolamine tris(dihydrogen phosphate), used in similar applications but lacks the buffering capacity provided by the phosphate groups.

    Diethanolamine: Similar in structure but with two hydroxyl groups, used in similar industrial applications.

    Monoethanolamine: Contains a single hydroxyl group, used in various chemical processes.

Uniqueness

Sodium triethanolamine tris(dihydrogen phosphate) is unique due to its enhanced buffering capacity and solubility in water, making it more effective in maintaining pH stability in various applications compared to its analogs .

Properties

CAS No.

66197-79-3

Molecular Formula

C6H15NNa3O12P3

Molecular Weight

455.07 g/mol

IUPAC Name

trisodium;2-[bis[2-[hydroxy(oxido)phosphoryl]oxyethyl]amino]ethyl hydrogen phosphate

InChI

InChI=1S/C6H18NO12P3.3Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;;;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3

InChI Key

MWIBOTNHGPNIQL-UHFFFAOYSA-K

Canonical SMILES

C(COP(=O)(O)[O-])N(CCOP(=O)(O)[O-])CCOP(=O)(O)[O-].[Na+].[Na+].[Na+]

physical_description

Liquid

Origin of Product

United States

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